molecular formula C7H4INO B14069688 3-Hydroxy-5-iodobenzonitrile CAS No. 1243442-73-0

3-Hydroxy-5-iodobenzonitrile

Cat. No.: B14069688
CAS No.: 1243442-73-0
M. Wt: 245.02 g/mol
InChI Key: ZNOWOWZVEDXOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles, aromatic rings featuring a cyano group (-C≡N) and other functional groups, are a cornerstone in medicinal chemistry and materials science. The nitrile group is often employed as a bioisostere for carbonyl groups, capable of acting as a hydrogen bond acceptor. nih.gov Its strong electron-withdrawing nature can also influence the electronic properties of the aromatic ring, making it less susceptible to oxidative metabolism. nih.gov This class of compounds is integral to the development of pharmaceuticals for a range of conditions, including mood disorders and estrogen-dependent diseases. nih.govnih.gov For instance, the strategic placement of a nitrile group is crucial for the inhibitory action of certain drugs. nih.gov The versatility of the benzonitrile core allows for the synthesis of diverse molecular architectures, including complex heterocyclic systems like 1-aminoisoquinolines. beilstein-journals.org

Significance as a Research Scaffold in Organic Synthesis

3-Hydroxy-5-iodobenzonitrile stands out as a valuable research scaffold due to the specific functionalities it possesses: a hydroxyl group, an iodine atom, and a nitrile group. This trifecta of reactive sites provides chemists with a versatile platform for a wide array of chemical transformations.

The iodine atom is a particularly reactive halogen, making it an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl, allowing for milder reaction conditions and often higher yields when using iodo-substituted compounds. nih.gov This makes this compound a prime candidate for constructing complex molecules through the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comorganic-chemistry.org

The hydroxyl group, being a phenolic hydroxyl, imparts specific reactivity. libretexts.org While direct substitution or elimination of the hydroxyl group is generally difficult, it can direct electrophilic aromatic substitution and be a key participant in cyclization and condensation reactions. libretexts.orgnih.gov Furthermore, the hydroxyl group's ability to form hydrogen bonds can influence the solubility and biological interactions of derivative compounds. ontosight.ai

The nitrile group itself can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for functional group interconversion. nih.gov It also plays a crucial role in directing the regioselectivity of certain reactions. The combination of these three functional groups on a single aromatic ring makes this compound a highly adaptable starting material for the synthesis of diverse and complex molecular targets. nih.govontosight.ai

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and related compounds.

Table 1: Physicochemical Properties of Selected Benzonitrile Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound1243442-73-0C₇H₄INO245.02Not availableNot available
2-Iodobenzonitrile4387-36-4C₇H₄IN229.02Not availableNot available
3-Iodobenzonitrile (B1295488)69113-59-3C₇H₄IN229.0240-43Not available
2-Hydroxy-5-iodobenzonitrile685103-95-1C₇H₄INO245.02115-117321
3-Hydroxy-4-iodobenzonitrile210962-75-7C₇H₄INO245.02Not availableNot available
3-Bromo-4-hydroxy-5-iodobenzonitrile3336-26-3C₇H₃BrINO323.915194-195270.1
3-Amino-4-hydroxy-5-iodobenzonitrile25845-15-2C₇H₅IN₂O260.032Not available328.2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1243442-73-0

Molecular Formula

C7H4INO

Molecular Weight

245.02 g/mol

IUPAC Name

3-hydroxy-5-iodobenzonitrile

InChI

InChI=1S/C7H4INO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H

InChI Key

ZNOWOWZVEDXOSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)I)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 5 Iodobenzonitrile

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto the 3-hydroxybenzonitrile molecule in a single step. However, the directing effects of the hydroxyl (-OH) and nitrile (-CN) groups make regioselective synthesis of the 3,5-disubstituted product challenging. The hydroxyl group is a strongly activating ortho-, para-director, favoring substitution at positions 2, 4, and 6, while the nitrile group is a deactivating meta-director.

Achieving direct and selective iodination at the 5-position of 3-hydroxybenzonitrile is synthetically difficult. Traditional electrophilic iodination methods often result in low yields or the formation of multiple isomers, particularly the 2-, 4-, and 6-iodo derivatives due to the powerful directing effect of the hydroxyl group. nih.gov Attempts at direct mono-iodination using reagents like iodine monochloride (ICl) or iodine in aqueous ammonia (B1221849) have been reported to be hampered by these issues. nih.gov

Some methods for iodinating moderately activated aromatic compounds, such as phenols, have been developed, although their specific application to yield the 3-hydroxy-5-iodo isomer is not extensively documented. asianpubs.org The primary obstacle remains overcoming the inherent electronic preferences of the starting material to favor the thermodynamically less stable meta-product relative to the hydroxyl group.

To enhance the electrophilicity of iodine, various oxidant-mediated approaches are employed in aromatic iodination. scispace.com These methods utilize a combination of a simple iodine source, such as molecular iodine (I₂) or an alkali metal iodide, and a strong oxidizing agent. scispace.comqtanalytics.in The oxidant generates a more potent iodinating species (e.g., I⁺) in situ. While molecular iodine itself is the weakest electrophile among the halogens, its reactivity can be significantly increased through activation. scispace.comacsgcipr.org

Common oxidants used for this purpose include nitric acid, hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and iodic acid. asianpubs.orgscispace.com For instance, the combination of NaIO₄, H₂O₂, and sulfuric acid in an aqueous ethanol (B145695) medium has been shown to be effective for the iodination of moderately active arenes. asianpubs.org While this specific system was reported for the synthesis of the related isomer 4-hydroxy-3-iodobenzonitrile, the principle demonstrates a viable pathway for activating iodine for reaction with hydroxybenzonitrile derivatives. asianpubs.org The success of this approach for producing the 5-iodo isomer would depend critically on the reaction conditions to control regioselectivity. asianpubs.org

Table 1: Common Oxidant Systems for Aromatic Iodination
Iodine SourceOxidantGeneral Application NotesReference
I₂Nitric AcidA classic method, though can lead to nitrated byproducts.
I₂Iodic Acid / Sulfuric AcidRequires strongly acidic conditions. scispace.com
NaI / KISodium Hypochlorite (NaOCl)A readily available and inexpensive oxidant system. scispace.com
I₂Sodium Periodate (NaIO₄) / H₂O₂Effective for moderately activated arenes. asianpubs.org

Precursor-Based Synthetic Routes

Due to the challenges of direct iodination, multi-step syntheses starting from functionalized precursors are often more practical and reliable for obtaining the desired isomer.

A notable strategy for synthesizing specific iodophenol isomers involves a sequence of per-iodination followed by selective de-iodination. nih.govresearchgate.net In this approach, 3-hydroxybenzonitrile is first exhaustively iodinated to yield 3-hydroxy-2,4,6-triiodobenzonitrile. nih.gov This intermediate can be prepared in high yield using an optimized procedure. nih.gov

Subsequently, the tri-iodinated compound undergoes a selective de-iodination reaction. By heating the precursor in the presence of an organic base, such as N-methylmorpholine, specific iodine atoms can be removed. nih.gov The regiochemical outcome of this removal is highly dependent on the substrate and reaction conditions. While this strategy was successfully optimized to produce 3-hydroxy-4-iodobenzonitrile, its adaptability to produce the 5-iodo isomer would require significant procedural modifications to control which iodo-substituents are cleaved. nih.govresearchgate.net

Functional group interconversion provides a powerful and regiochemically precise method for introducing an iodine atom. vanderbilt.eduimperial.ac.uk The most prominent of these methods is the Sandmeyer reaction, which converts a primary aromatic amine into an iodide via a diazonium salt intermediate. masterorganicchemistry.comorganic-chemistry.org This route offers excellent control over the position of iodination, as the placement of the amine precursor dictates the final product structure. organic-chemistry.org

The synthesis of 3-Hydroxy-5-iodobenzonitrile via a Sandmeyer reaction would proceed as follows:

Starting Material : The synthesis begins with 5-amino-3-hydroxybenzonitrile.

Diazotization : The amino group is converted into a diazonium salt (Ar-N₂⁺) by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.commnstate.edu

Iodination : The resulting diazonium salt solution is then treated with a source of iodide ions, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (releasing N₂ gas), allowing for its substitution by the iodide nucleophile. masterorganicchemistry.com Unlike other Sandmeyer reactions that introduce chlorine or bromine, the iodination step does not typically require a copper(I) catalyst. organic-chemistry.org

This method is highly effective for creating substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution. organic-chemistry.org

Table 2: Sandmeyer Reaction for Synthesis of this compound
StepPrecursorReagentsIntermediate/ProductReference
1. Diazotization5-Amino-3-hydroxybenzonitrileNaNO₂, HCl, H₂O3-Cyano-5-hydroxyphenyldiazonium chloride masterorganicchemistry.commnstate.edu
2. Iodination3-Cyano-5-hydroxyphenyldiazonium chlorideKIThis compound organic-chemistry.org

Advanced Synthetic Approaches Utilizing Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents have become essential tools in modern organic synthesis due to their unique reactivity, mild reaction conditions, and environmentally benign nature. acs.orgchim.it Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA or PhI(OAc)₂) and (bis(trifluoroacetoxy)iodo)benzene (PIFA or PhI(OCOCF₃)₂) are powerful oxidants that can facilitate a wide range of transformations, including halogenations. chim.ituab.catarkat-usa.org

These reagents can be used in several ways for iodination:

As Oxidants : In combination with molecular iodine (I₂), hypervalent iodine(III) compounds can oxidize I₂ to a more potent electrophilic species, enabling the iodination of less reactive aromatic rings. uab.cat

As Halogenating Agents : While less common for iodination compared to chlorination, modified hypervalent iodine reagents can act as direct sources of an electrophilic halogen. umich.edursc.org

As Precursors : Iodoarenes can be oxidized to stable hypervalent iodine(III) compounds. organic-chemistry.org For example, 3-iodobenzonitrile (B1295488) can be oxidized to form 3-(diacetoxyiodo)benzonitrile, a hypervalent iodine reagent in its own right, highlighting the chemical possibilities of the C-I bond.

The development of catalytic systems using hypervalent iodine reagents represents an advanced strategy for C-H functionalization, potentially offering novel, regioselective pathways to compounds like this compound. acs.orgresearchgate.net

Application of λ3-Iodanes in Electrophilic Iodination

The synthesis of this compound can be effectively achieved through electrophilic iodination, a process significantly enhanced by the use of λ3-iodanes. These hypervalent iodine(III) reagents serve as powerful oxidants that activate molecular iodine (I₂) or other iodine sources, generating a highly electrophilic iodinating species. researchgate.netorgoreview.com Compounds of polyvalent iodine have found wide application in modern organic synthesis as environmentally friendly and effective reagents for various transformations, including halogenations. acs.orgnih.gov

The general classification of hypervalent iodine(III) reagents, or λ3-iodanes, includes compounds with the general structure ArIL₂, where L represents a heteroatom ligand. princeton.edu A common strategy for the iodination of aromatic rings involves the combination of a λ3-iodane, such as (diacetoxyiodo)benzene (PIDA), with molecular iodine. researchgate.net It is generally accepted that this combination leads to the in situ formation of acetyl hypoiodite (B1233010) (AcO-I), which acts as the potent electrophilic agent responsible for the iodination of the aromatic substrate. researchgate.net

The reactivity of λ3-iodanes is rooted in the nature of the hypervalent bond, which is longer, weaker, and more polarized compared to a standard covalent bond. nih.govuab.cat This increased electrophilicity is key to their function as oxidizing agents in these reactions. uab.cat A specific protocol for the iodination of a substituted hydroxybenzonitrile using a hypervalent iodine oxidant demonstrates the practical application of this method. In a related synthesis, 3-bromo-4-hydroxybenzonitrile (B56826) was successfully iodinated to yield 3-bromo-4-hydroxy-5-iodobenzonitrile. umn.edu

The reaction conditions for such an iodination are presented in the table below:

ReactantReagent 1Reagent 2SolventYieldReference
3-Bromo-4-hydroxybenzonitrileIodine (I₂)Potassium 4-iodylbenzenesulfonateAcetonitrile (B52724) / aq. H₂SO₄77% umn.edu

This example illustrates a highly efficient and selective metal-free protocol for the introduction of an iodine atom onto a substituted benzonitrile (B105546) ring, a process directly applicable to the synthesis of this compound from 3-hydroxybenzonitrile.

Ligand Exchange Reactions in Hypervalent Iodine Chemistry

Ligand exchange is a fundamental process in the chemistry of hypervalent iodine compounds and plays a crucial role in the synthesis and reactivity of λ3-iodanes. nih.govnih.gov λ3-Iodanes typically feature a distorted trigonal bipyramidal geometry, with the most electronegative ligands occupying the axial positions. nih.govumn.edu The reactivity of these compounds can be finely tuned by exchanging these ligands. nih.gov

The preparation of various hypervalent iodine reagents often involves an initial oxidation of an iodoarene, followed by a ligand exchange step. umn.edu For instance, the widely used (diacetoxyiodo)benzene (PIDA) can undergo ligand exchange with stronger acids to generate more reactive reagents. A common procedure involves dissolving PIDA in trifluoroacetic acid to prepare [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI), a more powerful oxidizing agent. arkat-usa.org

Similarly, [hydroxy(tosyloxy)iodo]arenes are typically prepared via a ligand exchange reaction where (diacetoxyiodo)arenes are treated with p-toluenesulfonic acid. arkat-usa.org This modularity allows for the creation of a diverse array of reagents with tailored properties for specific synthetic transformations. acs.org The process can be summarized as follows:

ArI(OAc)₂ + 2 HX → ArIX₂ + 2 HOAc

This exchangeability is central to the mechanism of iodination reactions mediated by λ3-iodanes. The initial hypervalent iodine reagent undergoes ligand exchange with the iodine source or other species present in the reaction mixture to form the active iodinating agent. researchgate.net This ability to easily swap ligands makes λ3-iodanes highly versatile tools in organic synthesis. arkat-usa.org

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates the careful optimization of several reaction parameters. The choice of the hypervalent iodine reagent, iodine source, solvent, and temperature all play critical roles in the reaction's outcome. researchgate.netnih.gov

Systematic optimization of iodination reactions often involves screening different combinations of iodine sources and hypervalent iodine reagents. nih.gov For example, studies on the iodination of alkynes have shown that the system composed of tetrabutylammonium (B224687) iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) is specific for monoiodination, while a potassium iodide (KI)/PIDA system can lead to di-iodination. nih.gov This demonstrates the profound impact the choice of reagents has on selectivity and yield.

For the electrophilic iodination of aromatic compounds like 3-hydroxybenzonitrile, key variables for optimization include:

Hypervalent Iodine Reagent: The oxidizing power of the λ3-iodane can be tuned. Reagents like PIDA or the more reactive BTI can be selected based on the reactivity of the substrate. researchgate.netarkat-usa.org

Iodine Source: Molecular iodine (I₂) is common, but other sources like alkali metal iodides (KI, NaI) can also be used, influencing the reaction kinetics and selectivity. nih.gov

Solvent: Polar and/or protic solvents such as acetonitrile, methanol, or acetic acid are frequently employed. researchgate.netgoogle.com The choice of solvent can affect reagent solubility and the stability of intermediates.

Catalyst/Additive: Acidic conditions, such as the use of sulfuric acid, can promote the reaction, as seen in the synthesis of related iodinated hydroxybenzonitriles. umn.edu

The following table outlines findings from research on the iodination of various aromatic compounds, illustrating how reaction conditions are adjusted to improve results.

SubstrateReagent SystemSolventTemperatureYieldReference
3-Bromo-4-hydroxybenzonitrileI₂ / Potassium 4-iodylbenzenesulfonateAcetonitrile / aq. H₂SO₄Room Temp.77% umn.edu
Aromatic AlkynesTBAI / PIDANot SpecifiedNot Specifiedup to 99% nih.gov
Methoxy substituted alkyl aryl ketonesI₂ / BTIAcetonitrile or MethanolNot Specified68-86% uab.cat

These data highlight that high yields are attainable through the careful selection of reagents and conditions, minimizing side reactions and maximizing the formation of the desired product, this compound.

Chemical Reactivity and Transformation Pathways of 3 Hydroxy 5 Iodobenzonitrile

Carbon-Carbon Bond Forming Reactions

The presence of an iodine atom on the aromatic ring of 3-hydroxy-5-iodobenzonitrile makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the creation of carbon-carbon bonds in modern organic synthesis. yonedalabs.comwikipedia.org

Palladium-Catalyzed Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of a vast range of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. snnu.edu.cnresearchgate.net In the context of this compound, the carbon-iodine bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. yonedalabs.com This reactivity allows for the coupling of the benzonitrile (B105546) core with a variety of organic partners.

Recent research has highlighted the efficiency of various palladium catalysts and ligands in promoting these transformations. For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed to facilitate the coupling of aryl halides with organometallic reagents. nih.gov The specific choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired product.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a prominent and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound. wikipedia.orgmdpi.com this compound, being an aryl iodide, is a suitable electrophilic partner in this reaction. yonedalabs.com

Investigations into the Suzuki-Miyaura coupling of similar iodobenzonitrile derivatives have demonstrated the feasibility of forming biaryl structures. For example, the coupling of 4-iodobenzonitrile (B145841) with arylboronic acids has been shown to proceed with high efficiency in the presence of a palladium catalyst and a base. mdpi.com The reaction is typically carried out in a solvent mixture, often including water, which can enhance the reaction rate. wikipedia.org The general conditions for such couplings often involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as K₂CO₃ or Cs₂CO₃, and a suitable solvent system like toluene/water or THF/water. wikipedia.orgsumitomo-chem.co.jp

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃THF/H₂O80High
Pd(OAc)₂ / PPh₃Na₂CO₃NMP/H₂O12098
Pd/CNa₂CO₃--83

This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes. mdpi.comsumitomo-chem.co.jp

Mechanistic Insights into Catalytic Cycles

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.com The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts itself into the carbon-iodine bond of this compound to form a Pd(II) intermediate. yonedalabs.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. yonedalabs.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com

The efficiency of each step is influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. yonedalabs.comwikipedia.org

Nucleophilic Substitution Reactions at the Iodinated Position

While palladium-catalyzed reactions are the most common for modifying the iodinated position, direct nucleophilic aromatic substitution (SNAr) of the iodine atom in aryl iodides is generally challenging. However, the presence of the electron-withdrawing nitrile group can facilitate such reactions under certain conditions, particularly with strong nucleophiles.

Transformations Involving the Hydroxyl Group

The hydroxyl group on the this compound ring offers another site for chemical manipulation, primarily through oxidation and reduction pathways.

Oxidation and Reduction Pathways

The phenolic hydroxyl group can undergo oxidation to form a corresponding quinone or other oxidized species, although this can be complicated by the presence of other reactive groups. More commonly, the hydroxyl group can be converted into other functional groups, such as ethers or esters, through reactions with appropriate electrophiles.

While direct reduction of the phenolic hydroxyl group is not a typical transformation, its presence can influence the reactivity of the molecule in other reactions. For instance, in catalytic processes, the hydroxyl group can potentially coordinate with the metal center, affecting the catalyst's activity and selectivity.

Protection and Deprotection Strategies

To achieve selective reactions at other positions of the this compound molecule, temporary protection of the acidic phenolic hydroxyl group is often a necessary first step. The choice of protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its selective removal. wikipedia.org Common strategies involve converting the hydroxyl group into an ether or a silyl (B83357) ether. harvard.eduhighfine.com

Silyl ethers are a popular choice for protecting phenols due to their ease of formation and mild deprotection conditions. highfine.com The reaction is typically carried out by treating the phenol (B47542) with a chlorosilane in the presence of a base like imidazole. highfine.com The stability of the resulting silyl ether towards acidic or basic conditions varies depending on the steric bulk of the alkyl groups on the silicon atom. highfine.com For instance, the relative stability to acid hydrolysis follows the order: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). highfine.com Deprotection is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. harvard.eduhighfine.com Acidic conditions can also be employed for removal. highfine.com In the synthesis of complex molecules containing a substituted iodobenzonitrile core, a tert-butyldimethylsilyl (TBS) group has been used effectively, which can be later removed with TBAF. nih.gov

Ether-based protecting groups, such as methyl, benzyl (B1604629) (Bn), and p-methoxybenzyl (PMB) ethers, offer another route for hydroxyl protection. highfine.com Methyl ethers are generally stable and require harsh conditions for cleavage, such as using boron tribromide (BBr₃). highfine.com Benzyl ethers are more versatile as they can be introduced using benzyl chloride or bromide with a base and removed under neutral conditions via catalytic hydrogenolysis (e.g., Pd/C with H₂). highfine.com

The following table summarizes common protection and deprotection strategies applicable to the hydroxyl group of this compound.

Protecting GroupFormation ReagentsDeprotection ReagentsKey Characteristics
Silyl Ethers
tert-Butyldimethylsilyl (TBDMS or TBS)TBS-Cl, Imidazole, CH₂Cl₂ nih.govTBAF in THF nih.gov; Acetic Acid masterorganicchemistry.comGood stability; commonly used. highfine.comnih.gov
Triisopropylsilyl (TIPS)TIPS-Cl, ImidazoleTBAF; Acidic conditions highfine.comMore stable than TBDMS to acidic conditions. highfine.com
Ethers
Benzyl (Bn)BnBr, K₂CO₃H₂, Pd/C highfine.comCleaved by hydrogenolysis. highfine.com
p-Methoxybenzyl (PMB)PMB-Cl, NaHTrifluoroacetic Acid (TFA) highfine.comCan be removed under oxidative or strong acid conditions. highfine.com
Tetrahydropyranyl (THP)3,4-Dihydropyran (DHP), p-TsOH masterorganicchemistry.comAcetic acid in THF/H₂O masterorganicchemistry.com; Iodine thieme-connect.comStable to bases and nucleophiles; introduces a new chiral center. masterorganicchemistry.com

Reactivity of the Nitrile Moiety

The nitrile or cyano group (–C≡N) is a versatile functional group in organic synthesis. researchgate.net Its electronic structure, featuring a polarized triple bond with an electrophilic carbon atom, allows it to react with a wide range of nucleophiles. libretexts.org Furthermore, the nitrile group can be transformed into several other important functional groups, making it a valuable synthetic handle. researchgate.netresearchgate.net

The nitrile group of this compound can be readily converted into a carboxylic acid, a primary amine, or an aldehyde, significantly broadening its synthetic potential.

Conversion to Carboxylic Acids: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org Heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid directly yields the carboxylic acid. libretexts.orgbyjus.com Alternatively, refluxing with an aqueous alkali solution, such as sodium hydroxide, initially forms the carboxylate salt, which upon subsequent acidification liberates the free carboxylic acid. libretexts.orgbyjus.comgoogle.comsavemyexams.com An amide is formed as an intermediate in both pathways. libretexts.orgbyjus.com

Conversion to Primary Amines: Nitriles can be reduced to primary amines (R-CH₂NH₂) using powerful reducing agents or through catalytic hydrogenation. wikipedia.orgchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, involving two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orglibretexts.orgchemguide.co.uklibretexts.org The reaction is typically performed in an ether solvent, followed by an aqueous workup to yield the primary amine. chemguide.co.uk Catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney nickel, palladium, or platinum is another common and often more economical method. wikipedia.orgchemguide.co.uk

Conversion to Aldehydes: The partial reduction of a nitrile to an aldehyde can be accomplished using specific reducing agents that deliver only a single hydride equivalent. libretexts.org Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. wikipedia.orglibretexts.org The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. libretexts.org The mechanism involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed during the aqueous workup to release the aldehyde. wikipedia.orglibretexts.org This method was employed in the synthesis of complex heterocyclic structures from a substituted iodobenzonitrile derivative. nih.gov

The following table details the transformation of the nitrile group into other key functional groups.

Target Functional GroupReagents and ConditionsProduct from this compound
Carboxylic AcidH₃O⁺, heat (acid hydrolysis) libretexts.org or 1. NaOH, H₂O, heat; 2. H₃O⁺ (base hydrolysis) libretexts.org3-Hydroxy-5-iodobenzoic acid
Primary Amine1. LiAlH₄, ether; 2. H₂O (hydride reduction) chemguide.co.uk or H₂, Raney Ni (catalytic hydrogenation) wikipedia.org(3-Hydroxy-5-iodobenzyl)amine
Aldehyde1. DIBAL-H, -78 °C; 2. H₂O (partial reduction) wikipedia.orglibretexts.org3-Hydroxy-5-iodobenzaldehyde

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing access to nitrogen-containing heterocyclic systems. researchgate.net These reactions are valuable for constructing complex molecular frameworks.

Cycloaddition Reactions: Nitriles are known to undergo [3+2] cycloadditions with 1,3-dipoles like azides to form five-membered heterocycles, specifically tetrazoles. researchgate.netresearchgate.net Another important class of reactions is the 1,3-dipolar cycloaddition, where a nitrile oxide (generated in situ) reacts with a dipolarophile, such as an alkene or alkyle, to yield isoxazolines or isoxazoles, respectively. imamu.edu.sawikipedia.org These cycloaddition strategies are highly valuable in medicinal chemistry for synthesizing biologically active compounds. austinpublishinggroup.commdpi.com For instance, a synthetic route toward 5-substituted-3-aminoindazoles involved a cycloaddition step on an intermediate derived from 2-fluoro-5-iodobenzonitrile. austinpublishinggroup.com

Alkyne and Aryl Insertions: The nitrile group can undergo insertion reactions. Transition-metal-catalyzed insertions of alkynes into the C≡N bond can lead to the formation of substituted pyridines. researchgate.netresearchgate.net Additionally, a novel nickel-catalyzed intermolecular insertion of aryl iodides directly into nitriles has been developed to synthesize aryl ketones. acs.org This reaction proceeds via the oxidative addition of the aryl iodide to a Ni(0) species, followed by coordination and insertion of the nitrile, and subsequent hydrolysis to furnish the ketone. acs.org Given the presence of an iodo group in this compound, this type of intramolecular or intermolecular insertion presents a potential pathway for cyclization or arylation reactions.

The following table provides an overview of these advanced transformations.

Reaction TypeReactant PartnerResulting Structure
[3+2] CycloadditionAzide (e.g., NaN₃)Tetrazole ring researchgate.netresearchgate.net
1,3-Dipolar CycloadditionAlkene (via nitrile oxide)Isoxazoline ring imamu.edu.sawikipedia.org
1,3-Dipolar CycloadditionAlkyne (via nitrile oxide)Isoxazole ring imamu.edu.sawikipedia.org
Alkyne InsertionAlkyne (transition metal-catalyzed)Substituted Pyridine researchgate.netresearchgate.net
Aryl Iodide InsertionAryl Iodide (Ni-catalyzed)Aryl Ketone acs.org

Computational and Theoretical Studies of 3 Hydroxy 5 Iodobenzonitrile

Molecular Geometry and Electronic Structure Calculations

Computational chemistry offers powerful tools to predict and analyze the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Quantum chemical methodologies, particularly Density Functional Theory (DFT), are instrumental in studying the properties of substituted benzonitriles. acs.orgmdpi.com DFT methods, such as B3LYP, are frequently used to establish molecular structures and determine structural parameters with a high degree of accuracy. researchgate.net These calculations are essential for predicting geometric parameters like bond lengths and angles, as well as for understanding the electronic properties of the molecule. acs.org For instance, DFT calculations can elucidate the electronic behavior of each isomer of iodobenzonitrile. researchgate.net First-principles DFT calculations based on the generalized gradient approximation (GGA) are also employed to understand the electronic structure. mdpi.com The insights from these computational studies are often complemented by experimental data to provide a comprehensive understanding of the molecule's characteristics. researchgate.net

The conformational landscape of 3-Hydroxy-5-iodobenzonitrile is largely defined by the orientation of its functional groups relative to the benzene (B151609) ring. The benzonitrile (B105546) framework itself is inherently planar. The primary conformational flexibility arises from the rotation of the hydroxyl (-OH) group around the C-O bond.

Computational methods can be used to calculate the potential energy surface associated with this rotation, identifying the most stable conformations. The energy landscape typically reveals energy minima corresponding to specific rotational angles of the hydroxyl proton. These stable conformations are influenced by a delicate balance of steric hindrance and potential intramolecular interactions. While the meta-positioning of the hydroxyl and cyano groups prevents a direct, short-range intramolecular hydrogen bond that is common in ortho-substituted isomers, more subtle interactions can still influence the preferred orientation of the hydroxyl group.

Analysis of Intramolecular Interactions

The specific arrangement of the hydroxyl, iodo, and cyano groups on the benzene ring allows for the possibility of unique intramolecular forces that can influence the molecule's conformation and reactivity.

Intramolecular hydrogen bonding is a significant factor in determining the structure and properties of molecules containing both hydrogen-bond donors (like a hydroxyl group) and acceptors. osti.govcaltech.edu In many hydroxybenzonitriles, particularly those with ortho-positioning, a strong intramolecular hydrogen bond exists between the hydroxyl hydrogen and the nitrogen of the cyano group, leading to a planar, stabilized structure.

In this compound, the hydroxyl and cyano groups are in a meta-relationship (separated by two carbon atoms on the ring). This arrangement makes a direct, linear intramolecular hydrogen bond geometrically unfavorable. However, the potential for a weaker, long-range interaction or an interaction mediated through the aromatic π-system cannot be entirely discounted without detailed computational analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net The absence of a strong, stabilizing intramolecular hydrogen bond means the hydroxyl group may be more available for intermolecular interactions.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a nucleophile (a halogen bond acceptor). researchgate.netacs.org The iodine atom in this compound, being a heavy and polarizable halogen, has a high propensity to form halogen bonds. researchgate.net This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the extension of the C-I covalent bond. acs.org

The potential for an intramolecular halogen bond exists between the iodine atom and either the nitrogen atom of the cyano group or the oxygen atom of the hydroxyl group. The geometry of the molecule, with these groups in a 1,3,5-substitution pattern, would necessitate a significant distortion from the ideal planar benzene ring to accommodate such an interaction. Computational studies on various iodobenzonitrile isomers are crucial for evaluating the strength and nature of potential intramolecular C-I···N or C-I···O halogen bonds. researchgate.netresearchgate.net The presence of electron-withdrawing groups, like the cyano group, can affect the size of the σ-hole on the iodine and thus its ability to act as a halogen bond donor. researchgate.net

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. In this compound, a combination of hydrogen bonding, halogen bonding, and π-stacking interactions is expected to dictate the crystal packing.

Studies on related halobenzonitriles and halophenols reveal the critical role of these interactions in forming the crystal lattice. acs.org The most significant interactions anticipated for this compound include:

Hydrogen Bonding: Strong intermolecular hydrogen bonds of the O-H···N type are expected, where the hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of the cyano group of a neighboring molecule. This type of interaction often leads to the formation of chains or tapes in the crystal structure. researchgate.net

Halogen Bonding: Strong C-I···N or C-I···O halogen bonds are highly probable. researchgate.net The iodine atom of one molecule can interact with the nitrogen of the nitrile group or the oxygen of the hydroxyl group on an adjacent molecule. researchgate.netacs.org These interactions are highly directional and play a crucial role in crystal engineering. researchgate.net

The interplay of these interactions determines the final crystal structure. researchgate.net For example, in the crystal structure of 4-iodobenzonitrile (B145841), molecules are linked into chains through C≡N···I halogen bonds. researchgate.netresearchgate.net Similarly, in 3,5-dihalo-4-hydroxybenzonitriles, chains formed by O-H···N-C hydrogen bonds are then linked into sheets by halogen-halogen interactions. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal packing. researchgate.net The specific combination of a hydroxyl, iodo, and cyano group in this compound suggests a complex and robust three-dimensional network stabilized by a hierarchy of these non-covalent interactions. beilstein-journals.org

Halogen Bond Driven Self-Assembly

Halogen bonding is a significant non-covalent interaction that dictates the self-assembly of molecules in the crystalline state. In iodo-substituted benzonitriles, the iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of a nitrile group. This interaction is highly directional and plays a crucial role in crystal engineering. researchgate.netnih.gov

The strength and nature of halogen bonding are influenced by the substituents on the aromatic ring. Electron-donating groups tend to enhance the halogen-bonding capability of iodine atoms at the meta position. Conversely, electron-withdrawing groups favor halogen bonding from ortho and para-positioned iodine atoms. researchgate.net This is attributed to the substituent's effect on the size of the σ-hole, a region of positive electrostatic potential on the halogen atom that is key to the formation of a halogen bond. researchgate.netacs.org

In the context of this compound, both the hydroxyl (-OH) and cyano (-CN) groups influence the halogen bonding. The hydroxyl group, being electron-donating, and the cyano group, being electron-withdrawing, modulate the electronic properties of the iodine atom, thereby affecting its ability to form halogen bonds and drive self-assembly into predictable supramolecular structures.

Supramolecular Architectures and Networks

The interplay of halogen bonds and other non-covalent interactions, such as hydrogen bonds, leads to the formation of complex supramolecular architectures. In substituted iodobenzonitriles, C≡N···I halogen bonds are a common motif, leading to the formation of molecular chains. researchgate.netresearchgate.net These chains can further interact through other forces like C-H···I, C-H···N, and π-stacking interactions to build up more complex networks. researchgate.net

For instance, studies on related dihalo-hydroxybenzonitriles have shown that O-H···N-C hydrogen bonds can lead to chain-like arrangements, which are then linked by halogen-halogen interactions to form sheet-like structures. researchgate.net The specific architecture adopted is a delicate balance of these competing interactions. In the case of this compound, both the hydroxyl group and the nitrile group can participate in hydrogen bonding, in addition to the iodine's halogen bonding capabilities, allowing for the formation of intricate and robust supramolecular networks.

Spectroscopic Property Predictions and Correlations

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide insights into vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. For example, computational studies on similar molecules like 3-iodobenzonitrile (B1295488) have been used to understand their vibrational spectra. nih.gov

Furthermore, computational models can predict electronic transitions, which are observed in UV-Vis spectroscopy. The charge-transfer theory, for instance, helps in explaining the spectroscopic properties of halogen-bonded complexes. acs.org By calculating the molecular orbitals and their energies, it is possible to predict the wavelengths of maximum absorption and understand the nature of the electronic excitations.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors, derived from computational calculations, provide quantitative measures of a molecule's electronic structure and are used to predict its reactivity. Descriptors such as Natural Bond Orbital (NBO) charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and electrostatic potential maps are crucial in this regard. rsc.org

Applications in Advanced Organic Synthesis Research

Utilization as a Versatile Building Block in Complex Molecule Construction

3-Hydroxy-5-iodobenzonitrile serves as a valuable building block for the construction of more complex molecular architectures, particularly in the synthesis of biologically active molecules and pharmaceutical intermediates. bldpharm.com The distinct reactivity of its three functional groups—the iodo, hydroxyl, and cyano moieties—can be exploited selectively to build intricate structures.

The iodine substituent is particularly significant, as it provides a reactive site for transition metal-catalyzed cross-coupling reactions. researchgate.net Methodologies such as Suzuki, Sonogashira, Heck, and Negishi couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. uni-muenchen.deacs.org This enables the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, thereby facilitating the assembly of complex molecular frameworks. For instance, related iodobenzonitrile compounds have been used as starting materials in the synthesis of high-affinity nonsteroidal androgen receptor ligands, demonstrating the utility of this class of compounds in creating targeted, complex therapeutic agents. acs.org

The nitrile group (C≡N) is a versatile functional handle that can be transformed into other important chemical groups. researchgate.net It can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up pathways to entirely different classes of compounds, such as amino derivatives, and allow for further synthetic elaborations like peptide coupling.

The hydroxyl group (-OH) offers another site for modification. It can be alkylated to form ethers or acylated to form esters, which can alter the molecule's steric and electronic properties or serve as a protecting group during multi-step syntheses. The strategic interplay between these three functional groups makes this compound a highly adaptable precursor in the synthesis of elaborate organic molecules.

Role in the Synthesis of Scaffolds with Potential for Further Functionalization

In chemical synthesis, a "scaffold" refers to a core molecular structure upon which further chemical diversity can be built. This compound is an ideal starting scaffold due to its inherent functionalization. bldpharm.comontosight.ai Chemists can use this compound to generate a variety of secondary scaffolds that retain one or more of the original functional groups for subsequent reactions.

Research has shown that o-iodobenzonitriles can participate in palladium-catalyzed Ullmann cross-coupling reactions, which, when followed by reductive cyclization, can generate diverse and complex heterocyclic scaffolds. researchgate.net This strategy highlights how the iodo and nitrile groups can work in concert to build fused ring systems.

A key application involves using the iodine atom for a primary coupling reaction to create a new, more complex scaffold. For example, a Suzuki coupling could attach a new aryl ring, forming a biaryl scaffold. This new structure would still possess the hydroxyl and nitrile groups from the original molecule, making it a functionalized scaffold ready for further diversification. A similar approach has been documented for the related isomer, 3-hydroxy-4-iodobenzonitrile, which was successfully converted into 6-cyanobenzo[b]furan-2-boronic acid pinacol (B44631) ester, a highly functionalized intermediate for medicinal chemistry applications. nih.gov This demonstrates a clear pathway from a simple iodinated benzonitrile (B105546) to a complex, functionalized heterocyclic scaffold suitable for further synthetic exploration.

The presence of multiple reactive sites allows for the development of molecular libraries by systematically reacting each functional group, leading to a wide range of derivatives from a single starting material. ontosight.ai

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies are fundamental to understanding how a molecule's chemical structure influences its reactivity and physical properties. This compound is an excellent platform for such investigations due to its distinct functional groups. By systematically modifying one part of the molecule and observing the effect on the other parts, researchers can gain detailed insights into electronic and steric effects.

Derivatives can be designed and synthesized to probe these relationships:

Modification of the Hydroxyl Group: The hydroxyl group can be converted into an ether (e.g., methoxy) or an ester. This change would alter the electron-donating ability of the oxygen substituent and introduce steric bulk, influencing the reactivity of the iodo and nitrile groups.

Modification of the Nitrile Group: While the nitrile group is often a target for transformation at the end of a synthetic sequence, its strong electron-withdrawing nature significantly influences the reactivity of the ring. Comparative studies with derivatives where the nitrile is replaced by other electron-withdrawing groups can help quantify its electronic influence.

Studies on the crystal packing of various iodobenzonitrile and iodophenol isomers have been conducted to understand the influence of iodine and other substituents on intermolecular interactions. acs.org Furthermore, thermodynamic and aromaticity studies on iodobenzonitrile isomers have been used to analyze their electronic behavior, providing a theoretical basis for understanding their reactivity. researchgate.net The synthesis of derivatives, such as 3-benzoyl-4-hydroxy-5-iodo-benzonitrile from a related precursor, provides a practical example of how these molecules can be elaborated for further study. d-nb.info

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes and Catalytic Systems

Traditional syntheses of halogenated and cyano-substituted aromatics often rely on harsh reagents, stoichiometric activators, and multi-step processes that generate significant waste. Future research should prioritize the development of more environmentally benign and efficient synthetic pathways to 3-Hydroxy-5-iodobenzonitrile and its derivatives.

Key areas for exploration include:

Biocatalysis : The use of enzymes offers a sustainable alternative to conventional chemical synthesis, operating under mild conditions without the need for toxic reagents. nih.gov Research into nitrile-synthesizing enzymes, such as aldoxime dehydratases, could lead to cyanide-free routes for introducing the nitrile group. tugraz.atmdpi.comchemistryviews.org Similarly, enzymatic iodination of the phenolic precursor using enzymes like laccase or peroxidase with potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant presents a highly sustainable method for halogenation. nih.govrsc.orgdtu.dk

Electrosynthesis : Electrochemical methods provide a powerful approach for green chemistry, replacing chemical oxidants and reductants with electricity. Future studies could investigate the direct electrosynthesis of the nitrile functionality from precursor alcohols or carboxylic acids using simple metal catalysts under ambient conditions. rsc.orgrsc.orgacs.org

Flow Chemistry : Continuous flow reactors can offer improved safety, efficiency, and scalability over batch processes. Developing a flow-based synthesis for this compound would allow for precise control over reaction parameters, potentially minimizing byproduct formation and improving yield.

Novel Catalytic Systems : Exploration of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium in key synthetic steps, such as C-H iodination or cyanation, is a critical goal. sioc-journal.cnorganic-chemistry.org Furthermore, the use of recyclable catalysts, such as those supported on magnetic nanoparticles or ionic liquids, could significantly improve the sustainability of the synthesis. rsc.orgresearchgate.net

Table 1: Proposed Greener Synthetic Strategies

Strategy Proposed Method Key Advantages
Biocatalysis Use of aldoxime dehydratases for cyanation; Laccase-catalyzed iodination. Cyanide-free, mild conditions, renewable catalysts. nih.govnih.gov
Electrosynthesis Anodic cyanation or cathodic reduction of precursors on nickel or copper electrodes. Avoids chemical oxidants/reductants, high atom economy. rsc.orgnih.gov
Flow Chemistry Continuous multi-step synthesis in microreactors. Enhanced safety, scalability, and process control.
Novel Catalysis Iron- or cobalt-catalyzed cross-coupling; Ionic liquid-based systems. Cost-effective, reduced metal toxicity, catalyst recyclability. rsc.orgbeilstein-journals.org

Exploration of Novel Reactivity Modalities for Functionalization

The three functional groups of this compound provide a rich platform for chemical diversification. While classical reactions are known, future research should focus on novel and more efficient functionalization methods.

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-C, C-N, and C-O bonds under exceptionally mild conditions. rsc.orgrsc.org The iodo-substituent is an ideal handle for photoredox-mediated cross-coupling reactions, enabling the introduction of a wide array of alkyl, aryl, and heteroatom-containing groups. mpg.de Research into photoinduced copper-catalyzed C-CN bond formation could also provide new pathways for derivatization. snnu.edu.cn

Directed C–H Functionalization : Developing methods to selectively functionalize the C-H bonds of the aromatic ring would provide direct access to new analogues without the need for pre-functionalized starting materials. Using the existing functional groups as directing elements, perhaps in conjunction with a transient surrogate for the nitrile group like a pivalophenone imine, could enable precise, late-stage diversification. tohoku.ac.jprsc.orgntu.edu.sgnih.gov

Advanced Cross-Coupling Reactions : Beyond standard palladium-catalyzed reactions, exploring alternative coupling partners and catalysts is a promising frontier. For instance, iron- and cobalt-catalyzed Sonogashira reactions of iodophenols have been reported and could be adapted for this scaffold. beilstein-journals.org Palladium-catalyzed cross-coupling of unprotected iodophenols with organozinc reagents has also proven effective and avoids the need for protecting groups. nih.govrsc.org

Table 2: Unexplored Reactivity and Functionalization

Modality Target Transformation Potential Reagents/Catalysts
Photoredox Catalysis C-N and C-O coupling at the C-I position. Iridium or organic photocatalysts with nickel co-catalysts. rsc.orgmpg.de
C-H Functionalization Direct arylation or alkylation of the aromatic ring. Cobalt-NHC catalysis with a nitrile surrogate. rsc.org
Advanced Cross-Coupling Sonogashira or Suzuki coupling. Iron or cobalt catalysts; unprotected organozinc reagents. beilstein-journals.orgrsc.org
Electrochemical C-H Amidation Direct conversion of an aromatic C-H bond to an N-acyl group. Copper acetate (B1210297) catalyst with acetonitrile (B52724) as the nitrogen source. nih.gov

Advanced Spectroscopic Characterization and Mechanistic Elucidation

A deeper understanding of the synthesis and reactivity of this compound requires detailed mechanistic studies, which can be facilitated by advanced spectroscopic techniques.

Time-Resolved Spectroscopy : To understand the kinetics and intermediates involved in its formation or subsequent reactions (e.g., photocatalytic couplings), time-resolved techniques are invaluable. libretexts.org Techniques such as time-resolved UV-Vis, fluorescence, or photothermal spectroscopy can capture transient species that exist on timescales from picoseconds to seconds, providing critical insights into reaction mechanisms. optica.orgfiveable.me

In-Situ Reaction Monitoring : The use of in-situ NMR or IR spectroscopy allows for the real-time tracking of reactant consumption and product formation without disturbing the reaction. Time-resolved NMR spectroscopy, for instance, can monitor every species in a reaction simultaneously, making it a powerful tool for kinetic analysis of complex chemical transformations. manchester.ac.uk

Advanced NMR Techniques : While standard 1H and 13C NMR are used for routine characterization, advanced multi-dimensional NMR experiments (e.g., HMBC, HSQC, NOESY) can unambiguously determine the structure of complex derivatives and provide information on through-bond and through-space correlations.

Spectro-Kinetic Analysis : Combining kinetic data from techniques like Temporal Analysis of Products (TAP) with surface-sensitive spectroscopic methods such as Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS) can provide a comprehensive picture of catalytic reactions, linking catalyst state to observed reactivity. rsc.org This would be particularly useful for elucidating mechanisms in heterogeneous catalytic systems proposed for greener syntheses.

Predictive Modeling for Design of Next-Generation Analogues

Computational chemistry and predictive modeling are indispensable tools for accelerating chemical research by providing insights that guide experimental design.

Density Functional Theory (DFT) Calculations : DFT can be used to model reaction pathways and calculate the energies of reactants, transition states, and products. nih.gov Such calculations can help elucidate reaction mechanisms, for example, in the electrophilic iodination of the phenol (B47542) precursor or in transition metal-catalyzed cross-coupling reactions. scispace.comneliti.comttu.eduresearchgate.net This predictive power can be used to screen potential catalysts and reaction conditions before attempting them in the lab.

Quantitative Structure-Activity Relationship (QSAR) : For applications where specific properties are desired, 3D-QSAR models can be developed. nih.gov By building a statistical model that correlates the structural features of a series of this compound analogues with their measured activity or property, researchers can predict the potential of new, unsynthesized compounds. nih.govresearchgate.net This approach is valuable for rationally designing next-generation analogues with optimized characteristics.

Spectroscopic Prediction : Computational methods can predict spectroscopic data, such as NMR chemical shifts. This can be a powerful aid in structure elucidation, especially for complex molecules or when distinguishing between isomers.

Table 3: Computational Approaches for Future Research

Modeling Technique Application Area Research Goal
DFT Calculations Reaction Mechanism Studies Elucidate transition states and energy profiles for synthesis and functionalization. nih.govresearchgate.net
3D-QSAR Modeling Analogue Design Predict the properties of novel derivatives to guide synthetic efforts. nih.govnih.gov
Spectroscopic Prediction Structural Confirmation Calculate NMR and other spectroscopic data to assist in characterization.
Molecular Dynamics Interaction Studies Simulate the interaction of analogues with materials or biological targets.

Q & A

Q. What are the common synthetic routes for preparing 3-Hydroxy-5-iodobenzonitrile, and what are the key reaction conditions to optimize yield?

  • Methodological Answer : Synthetic routes often involve halogenation or substitution reactions. For iodinated aromatic compounds, electrophilic iodination using iodine monochloride (ICl) or directed ortho-metalation followed by quenching with iodine can be employed. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For example, substitution reactions using sodium hydroxide or potassium fluoride may introduce hydroxyl groups, while Pd/C catalysts under hydrogen can reduce intermediates .
  • Table 1 : Key Reaction Conditions
Reaction TypeReagents/CatalystsTemperature RangeSolventYield Optimization Tips
HalogenationICl, KI50–80°CDCM/EtOHControl iodine stoichiometry
SubstitutionNaOH, KFRT–60°CDMF/H2OAdjust pH for nucleophilic attack
Reduction (intermediate)Pd/C, H2 gas25–50°CMeOH/THFMonitor H2 pressure and time

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR can confirm aromatic proton environments (e.g., deshielded peaks for hydroxyl and nitrile groups). 13^13C NMR identifies carbon environments, including the nitrile carbon (~110 ppm) and iodinated aromatic carbons.
  • Infrared (IR) Spectroscopy : Detect O-H stretching (3200–3600 cm1^{-1}) and C≡N stretching (~2220 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C7H4INO = 260.93 g/mol).
  • X-ray Crystallography : Resolves regiochemistry and hydrogen bonding (if crystalline) .

Q. What are the primary stability concerns for this compound under various storage conditions, and how can degradation be minimized?

  • Methodological Answer :
  • Light Sensitivity : Iodinated compounds may undergo photodehalogenation. Store in amber glass vials at –20°C.
  • Moisture and Oxygen : Hydrolysis of the nitrile group can occur. Use desiccants (silica gel) and inert gas (N2) purging.
  • Degradation Products : Monitor via HPLC for byproducts like 3-hydroxybenzoic acid. Stability studies under accelerated conditions (40°C/75% RH) are recommended .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the iodine atom may act as a leaving group in Suzuki-Miyaura couplings.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
  • Docking Studies : Predict binding affinities if the compound is used in drug discovery (e.g., targeting tyrosine kinases) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through systematic data analysis?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC50 values against cancer cell lines) and assess heterogeneity using tools like RevMan.
  • Structure-Activity Relationship (SAR) : Use cheminformatics software (e.g., Schrödinger) to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.
  • Experimental Validation : Replicate conflicting assays under standardized conditions (pH, cell line, solvent controls) .

Q. What methodologies are effective for studying the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer :
  • Directing Group Analysis : The hydroxyl group directs electrophiles to the para position relative to itself, while iodine deactivates the ring. Competitive experiments with nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) can map substituent effects.
  • Isotopic Labeling : Use 125^{125}I-labeled derivatives to track substitution patterns via autoradiography.
  • Kinetic Studies : Compare rate constants for reactions at different positions using stopped-flow spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.